Lumefantrine

Descripción general

Descripción

Lumefantrine is a complex organic compound known for its unique chemical structure and properties. It is commonly used as a reagent in chemical reactions, a precursor for the synthesis of other compounds, and a research tool in pharmacology. This compound has also been investigated for its potential therapeutic properties in various diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lumefantrine typically involves multiple steps. One common method includes the reaction of 2,7-dichloro-9H-fluoren-4-yl with 4-chlorobenzylidene in the presence of a base to form an intermediate. This intermediate is then reacted with dibutylamine and ethanol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Lumefantrine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Treatment of Malaria:

- Indication: Lumefantrine is indicated for treating acute uncomplicated malaria, particularly in regions with chloroquine resistance. It is effective against various Plasmodium species, including those resistant to other antimalarials .

- Combination Therapy: The most common formulation is artemether-lumefantrine (AL), which has become the first-line treatment for uncomplicated malaria in many endemic areas due to its high efficacy and safety profile .

2. Pharmacokinetics:

- Absorption and Distribution: this compound has a slow absorption rate, with peak plasma concentrations typically occurring around six hours post-dosing. Its bioavailability can be influenced by food intake, necessitating administration with fatty meals to enhance absorption .

- Half-Life and Clearance: The drug has a long half-life (approximately 3-6 days), which allows for sustained therapeutic levels in the bloodstream, crucial for clearing residual parasites after initial treatment .

3. Efficacy Studies:

- Numerous studies have confirmed the high efficacy of AL in various populations. For example, a study conducted in Niger reported an adequate clinical response rate of 98.9% after 28 days . Another study from Ethiopia highlighted the continued effectiveness of AL as a first-line therapy despite the emergence of resistance markers .

Resistance Patterns

Emerging resistance to artemisinin-based therapies has been documented, raising concerns about the long-term efficacy of this compound. Recent reports indicate mutations in P. falciparum associated with decreased susceptibility to both artemisinin and this compound, particularly in travelers returning from regions where these mutations are prevalent .

Case Studies

1. Therapeutic Efficacy in Niger:

- A multi-center study evaluated AL's efficacy among children aged 6 months to 15 years with confirmed P. falciparum infections. The study found high cure rates and no significant adverse events, reinforcing AL's role as a safe treatment option .

2. Treatment Failure Reports:

- Instances of treatment failure have been reported in various settings, including Belgium and Japan, where patients exhibited persistent malaria symptoms despite receiving AL therapy. Genetic analyses revealed specific mutations linked to resistance .

Comparative Efficacy Table

| Study Location | Sample Size | Cure Rate (%) | Notable Findings |

|---|---|---|---|

| Niger | 255 | 98.9 | High efficacy; no adverse events reported |

| Ethiopia | Not specified | High | Continued effectiveness; mutations observed |

| Belgium | 8 | Variable | Resistance mutations identified |

| Japan | 1 | Failure | First documented case of treatment failure |

Mecanismo De Acción

The mechanism of action of Lumefantrine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

Some similar compounds include:

- Lumefantrine

- 2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]-4-fluorenyl]ethanol

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chemical structure and properties.

Actividad Biológica

Lumefantrine is an antimalarial drug primarily used in combination with artemether as part of the artemisinin-based combination therapy (ACT) for treating uncomplicated malaria caused by Plasmodium falciparum. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, resistance patterns, and case studies that highlight its clinical applications and challenges.

Pharmacokinetics and Bioavailability

This compound exhibits a complex pharmacokinetic profile characterized by its absorption, distribution, metabolism, and elimination. The bioavailability of this compound is significantly influenced by food intake, necessitating administration with a high-fat meal to enhance absorption. A study demonstrated that solid dispersion formulations of this compound increased its bioavailability up to 48-fold compared to conventional formulations when taken with food .

Key Pharmacokinetic Parameters

| Parameter | Conventional Formulation | SDF Variant 1 | SDF Variant 2 |

|---|---|---|---|

| Cmax (ng/ml) | 260 ± 143 | 29.7 | N/A |

| AUC (μg·h/ml) | 7.15 ± 2.27 | 568 | N/A |

| Bioavailability | Baseline | ~48-fold higher | ~24-fold higher |

The pharmacokinetic study indicated that the mean maximum concentration (Cmax) and area under the curve (AUC) were markedly enhanced in the solid dispersion formulations, suggesting improved therapeutic efficacy .

Efficacy in Clinical Settings

This compound's efficacy has been evaluated in various clinical studies. A retrospective analysis in Stockholm reported an effectiveness rate of 94.7% for the artemether-lumefantrine (AL) combination. However, treatment failures were noted among specific populations, particularly in non-immune travelers, raising concerns about subtherapeutic concentrations and potential resistance .

Case Studies

- Case Study in Benin City : Three patients treated with AL exhibited treatment failure due to possible artemisinin resistance and counterfeit drugs. Despite adequate dosing, these patients showed persistent parasitemia after treatment initiation .

- Efficacy Comparison : In a randomized trial comparing AL with dihydroartemisinin-piperaquine among children in Kenya, AL demonstrated significant efficacy but required continuous monitoring to prevent resistance development .

Resistance Patterns

Resistance to this compound and other components of ACTs is a growing concern. Research indicates that while P. falciparum has shown some resistance to artemisinin derivatives, this compound remains effective against resistant strains when used in combination therapies . Genetic markers associated with resistance have been identified; however, studies show that this compound's efficacy is not significantly impaired by these mutations .

Safety Profile

The safety profile of this compound is generally favorable; however, rare adverse effects have been documented. A study indicated a potential link between artemether-lumefantrine treatment and irreversible hearing loss in some patients . Continuous monitoring for adverse effects is essential, especially in vulnerable populations.

Propiedades

IUPAC Name |

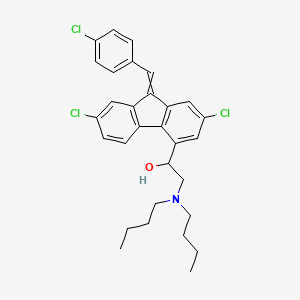

2-(dibutylamino)-1-[2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGFOYVTXJFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861046 | |

| Record name | 2-(Dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204133-10-8 | |

| Record name | 2-(Dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.